Field: Organic Chemistry
Application: Carboxylic acids, including 2-methyloxirane-2-carboxylic Acid, play a crucial role in organic synthesis. They are involved in various organic reactions such as substitution, elimination, oxidation, and coupling .
Method: The chemical structure of carboxylic acids is highly polar, active in organic reactions . They can be extracted or synthesized .
Field: Nanotechnology
Application: Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
Method: The carboxylic acids are used to modify the surface of nanostructures such as carbon nanotubes and graphene .
Field: Polymer Science
Application: In the area of polymer science, carboxylic acids present applications such as monomers, additives, catalysts, etc .
Method: The carboxylic acids are used in the synthesis of polymers .
Application: The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .
Method: This reaction is usually catalyzed by tertiary amines . The presence of tertiary amines affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation .
Field: Chemistry
Application: “2-methyloxirane-2-carboxylic Acid” is a chemical compound with the molecular formula C4H6O3 . It can be used in various chemical reactions due to its unique structure .
Method: The specific methods of application or experimental procedures would depend on the particular chemical reaction or process being carried out .
Field: Stereochemistry
Application: “(2R)-2-methyloxirane-2-carboxylic acid” is an enantiomer of "2-methyloxirane-2-carboxylic Acid" . Enantiomers are molecules that are mirror images of each other and are non-superimposable .
Method: Enantiomers are used in various fields such as pharmaceuticals, agrochemicals, and fragrances .
2-Methyloxirane-2-carboxylic acid, also known as 2-methyl-2-oxiranecarboxylic acid, is an organic compound with the molecular formula and a molecular weight of approximately 102.09 g/mol. This compound features a unique epoxide structure, characterized by a three-membered cyclic ether (the oxirane group) and a carboxylic acid functional group. The presence of these functional groups endows the compound with significant reactivity and potential for various chemical transformations.
The biological activity of 2-methyloxirane-2-carboxylic acid is primarily attributed to its interaction with enzymes and receptors. The reactive oxirane ring can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting or modifying enzyme activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound's biological effects .
Several synthesis methods exist for producing 2-methyloxirane-2-carboxylic acid:
2-Methyloxirane-2-carboxylic acid has diverse applications across various fields:
Research on the interaction of 2-methyloxirane-2-carboxylic acid with biological targets has revealed its potential as a tool for probing enzyme mechanisms. The reactivity of the oxirane ring allows it to form covalent bonds with nucleophilic sites in proteins, which is crucial for understanding enzyme inhibition and modification processes. This property makes it valuable in developing new therapeutic agents targeting specific enzymes .
Several compounds share structural similarities with 2-methyloxirane-2-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (2S)-2-Methyloxirane-2-carboxylic acid | Enantiomer | Different spatial arrangement of substituents |
| rac-2-Methyloxirane-2-carboxylic acid | Racemic mixture | Contains both (2R) and (2S) enantiomers |
| 2-Methyloxirane | Related compound | Lacks the carboxylic acid group |
The uniqueness of 2-methyloxirane-2-carboxylic acid lies in its specific (2R) configuration, which imparts distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it particularly valuable in the development of enantioselective drugs and catalysts .
The synthesis of 2-methyloxirane-2-carboxylic acid has historically relied on epoxidation strategies targeting precursor alkenes. Early methods utilized peracid-mediated epoxidation, where reagents like meta-chloroperbenzoic acid (mCPBA) were employed to oxidize α,β-unsaturated carboxylic acid derivatives. For example, α-methyl-α,β-unsaturated esters underwent epoxidation with mCPBA in dichloromethane at 0°C, yielding the corresponding oxirane derivatives with moderate stereoselectivity.
A significant advancement came with the use of lithium tert-butyl hydroperoxide (LiTBHP), generated by reacting tert-butyl hydroperoxide with alkyllithium reagents in tetrahydrofuran (THF). This system enabled epoxidation of electrophilic alkenes, such as α,β-unsaturated esters and amides, at −20°C to 0°C with complete regioselectivity. The reaction proceeded via a concerted mechanism, where the peroxide oxygen attacked the less substituted carbon of the alkene, forming the epoxide ring.
Table 1: Early Epoxidation Methods for Oxirane Carboxylic Acid Derivatives
| Substrate | Reagent | Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Diethyl maleate | mCPBA | CH₂Cl₂, 0°C | 65 | Moderate |
| α-Methyl acrylate | LiTBHP | THF, −20°C | 85 | High |
| Vinyl sulfone | LiTBHP | THF, 0°C | 78 | Complete |
The introduction of chiral auxiliaries marked a pivotal shift toward stereocontrolled synthesis. For instance, 8-phenylmenthyl esters of α,β-unsaturated carboxylic acids were epoxidized using LiTBHP, achieving up to 100% diastereoselectivity. The bulky menthol-derived group enforced a specific conformation in the transition state, directing peroxide attack to the si face of the alkene.
Asymmetric induction was further enhanced using camphor-derived sulfonamide auxiliaries. These systems leveraged the rigid bicyclic framework of camphor to preorganize the substrate, enabling enantioselectivities of 80–95% in epoxy amide formation. Notably, α,β-unsaturated sulfoximines exhibited exceptional stereochemical outcomes, with 100% diastereomeric excess observed due to their inherent axial chirality.
Modern methodologies emphasize transition metal catalysts for improved efficiency and selectivity. Manganese-based systems, such as Mn(III)-salen complexes, have been employed for the epoxidation of α,β-unsaturated esters. These catalysts activate molecular oxygen or peroxides via a radical mechanism, enabling epoxide formation at ambient temperatures.
Ionic liquid-enhanced systems represent another innovation. For example, combining Oxone™ (potassium peroxymonosulfate) with [bmim][HSO₅] (1-butyl-3-methylimidazolium peroxysulfate) in acetonitrile accelerated the epoxidation of cyclic alkenes, achieving full conversion within 30 minutes. The ionic liquid acted as both a phase-transfer catalyst and a stabilizer for reactive intermediates.
Table 2: Transition Metal-Catalyzed Epoxidation Systems
| Catalyst | Substrate | Oxidant | Time (h) | Yield (%) |
|---|---|---|---|---|
| Mn(III)-salen | Methyl acrylate | O₂ | 6 | 92 |
| [bmim][HSO₅] | Cyclohexene | Oxone™ | 0.5 | 99 |
| Fe(III)-porphyrin | Vinyl sulfoxide | H₂O₂ | 3 | 88 |
Organocatalysis has emerged as a metal-free alternative for asymmetric epoxidation. Chiral Brønsted acids, such as binol-derived phosphoric acids, catalyze the desymmetrization of 3-substituted oxetanes via nucleophilic ring-opening. For example, (salen)Co(III) complexes facilitated the intramolecular opening of oxetane-tethered aldehydes with indoles, yielding polycyclic adducts in 95% enantiomeric excess (ee).
Dioxirane precursors like trifluoroacetone (TFA) have also been utilized in organocatalytic cycles. Under optimized conditions, TFA reacts with Oxone™ to generate chiral dioxiranes in situ, which epoxidize α,β-unsaturated amides with 90% ee.
Enzymatic epoxidation employs cytochrome P450 monooxygenases to insert an oxygen atom across the double bond of α,β-unsaturated acids. These enzymes utilize NADPH as a cofactor to activate molecular oxygen, forming a reactive iron-oxo species that abstracts a hydrogen atom from the alkene. Subsequent oxygen rebound generates the epoxide with high stereoselectivity.
Metabolic engineering of Escherichia coli has enabled de novo biosynthesis of 2-methyloxirane-2-carboxylic acid via the mevalonate pathway. By overexpressing farnesyl diphosphate synthase and a tailored P450 monooxygenase, researchers achieved microgram-per-liter titers of the target compound. Optimizing carbon flux through the glyoxylate shunt further enhanced precursor availability for epoxy acid formation.
The strained epoxide ring and chiral centers of 2-methyloxirane-2-carboxylic acid make it valuable for constructing complex bioactive molecules. Its bifunctional reactivity allows simultaneous participation in nucleophilic ring-opening and carboxylic acid-mediated coupling reactions.
The compound’s stereoelectronic profile directs regioselective attacks on its oxirane ring. In catalytic asymmetric epoxidations of cinnamic acid derivatives, chiral dioxiranes generated from binaphthyl ketones induce up to 92% enantiomeric excess in glycidic acid products [7]. For example, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate—a key intermediate in diltiazem hydrochloride synthesis—is obtained via dioxirane-mediated epoxidation of methyl (E)-4-methoxycinnamate [7].
Ring-opening with nitrogen nucleophiles proceeds through a trans-diastereoselective pathway. Chiral sulfonium ylides derived from α-amino acids react with aldehydes to yield trans-epoxy amides with >98% stereoselectivity [4]. This selectivity arises from ylide conformation and aldehyde approach geometry, enabling predictable access to β-hydroxy-α-amino acid derivatives [4].
The epoxide’s reactivity facilitates cyclization reactions for heterocycle formation. Quantum theory of atoms in molecules (QTAIM) analyses reveal that water molecules hydrogen-bond to the carbonyl and epoxide oxygen, stabilizing transition states during nucleophilic ring-opening [3]. This stabilization enables synthesis of:
Non-covalent interaction (NCI) analysis shows that steric effects from the methyl group enforce chair-like transition states, dictating heterocycle stereochemistry [3].
2-Methyloxirane-2-carboxylic acid’s structural similarity to glycidic acid esters makes it a precursor in clandestine drug synthesis. Forensic investigations have identified its derivatives in MDMA production pipelines [8].
Illicit synthesis typically involves:
The methyl group’s steric bulk slows hydrolysis kinetics, requiring optimized conditions (e.g., H2SO4/H2O at 80°C) to prevent polymerization [6].
Gas chromatography-mass spectrometry (GC-MS) distinguishes 2-methyloxirane-2-carboxylic acid derivatives from structurally similar esters. Key forensic markers include:
Nuclear magnetic resonance (NMR) spectroscopy identifies stereochemistry through 1H coupling constants. The methyl group’s singlet at δ 1.4 ppm and vicinal epoxide protons (J = 4.2 Hz) provide diagnostic signals [8].
2-methyloxirane-2-carboxylic acid demonstrates significant pharmacological relevance through its interactions with key metabolic enzymes, particularly carnitine palmitoyltransferase. The compound's unique structural features, including the oxirane ring and carboxylic acid functional group, enable it to interact with enzymatic targets involved in fatty acid metabolism and glucose homeostasis .
The carnitine palmitoyltransferase system, comprising carnitine palmitoyltransferase 1 and carnitine palmitoyltransferase 2, plays a crucial role in fatty acid oxidation by facilitating the transport of long-chain fatty acids into mitochondria [2]. Research indicates that carnitine palmitoyltransferase 2 exhibits specific substrate preferences, showing activity with medium-chain and long-chain acyl-coenzyme A esters while demonstrating minimal activity with short-chain and very long-chain acyl-coenzyme A substrates [3]. The enzyme's substrate specificity profile reveals that trans-2-enoyl-coenzyme A intermediates serve as poor substrates, with trans-2-hexadecenoyl-coenzyme A acting as a competitive inhibitor with a Ki value of 18.8 micromolar [3].
The inhibition mechanisms of carnitine palmitoyltransferase involve multiple binding sites and regulatory interactions. Studies have demonstrated that malonyl-coenzyme A, acetyl-coenzyme A, and free coenzyme A function as competitive inhibitors of carnitine palmitoyltransferase with palmitoyl-coenzyme A [4] [5]. The inhibitory constants for acetyl-coenzyme A and coenzyme A are approximately 45 micromolar, while malonyl-coenzyme A exhibits a significantly lower Ki value of 0.22 micromolar, indicating 200-fold greater potency [4] [5]. These findings suggest that acetyl-coenzyme A and coenzyme A inhibit carnitine palmitoyltransferase at the catalytic site or a nearby site distinct from the malonyl-coenzyme A binding site [4] [5].
The structure-activity relationships of 2-methyloxirane-2-carboxylic acid in diabetes therapeutics reveal important insights into the molecular basis of antihyperglycemic activity. The compound's oxirane ring structure contributes to its biological activity through covalent bond formation with nucleophilic residues in target proteins, leading to enzyme inhibition or modification of metabolic pathways .
Research on structurally related oxazolone derivatives has provided valuable insights into the structure-activity relationships governing antidiabetic activity. Studies on 4-arylidine 2-[4-methoxy phenyl] oxazol-5-one derivatives demonstrated that compounds with electron-donating or electron-withdrawing substituents at meta and para positions of the oxazolone ring showed appreciable increases in hypoglycemic activity [6]. Specifically, compounds with electron-donating substituents exhibited 61.2% to 64.36% blood glucose lowering activity, with compound 2d showing the most prominent activity at 50 milligrams per kilogram [6].
The mechanistic basis for antidiabetic activity involves modulation of peroxisome proliferator-activated receptor gamma, which preferentially binds to deoxyribonucleic acid and activates transcription of metabolic regulators [6]. These regulators increase expression of insulin-responsive genes involved in glucose and lipid metabolism regulation [6]. The compounds may enhance glucose transport into muscles and adipose tissue by promoting synthesis and translocation of specific glucose transporter forms [6].
Comparative analysis of related oxirane derivatives reveals that structural modifications significantly influence therapeutic efficacy. The presence of specific functional groups affects enzyme binding affinity and metabolic stability. Studies on 3-aryloxirane-2-carboxylate derivatives demonstrated antiproliferative activities with IC50 values under 100 micromolar against cancer cell lines, indicating the potential therapeutic versatility of oxirane-containing compounds [7].
| Compound Type | Activity | IC50/Effect | Reference |
|---|---|---|---|
| Oxazolone derivatives | Antidiabetic | 61.2-64.36% glucose reduction | [6] |
| 3-aryloxirane-2-carboxylate | Antiproliferative | <100 μM | [7] |
| Oxirane-2-carboxylic acid | Enzyme inhibition | Variable |
Comparative analysis of 2-methyloxirane-2-carboxylic acid with related oxirane derivatives reveals distinct patterns of biological activity and therapeutic potential. The structural diversity among oxirane derivatives influences their pharmacological profiles, enzyme selectivity, and metabolic pathways .
2-Methyl-3-phenyloxirane-2-carboxylic acid, also known as BMK glycidic acid, demonstrates anti-inflammatory and analgesic properties through its interaction with biological targets . The compound's mechanism involves nucleophilic attack on the strained oxirane ring, leading to covalent bond formation with target biomolecules . As a Bronsted acid, it can donate protons, affecting its reactivity in biological contexts and influencing interactions with nucleophiles and electrophiles .
The pharmacokinetic properties of oxirane derivatives vary significantly based on structural modifications. 2-Methyl-3-phenyloxirane-2-carboxylic acid exhibits water solubility of 1762 milligrams per liter at 25 degrees Celsius, with a boiling point of 334.3 degrees Celsius and density of 1.281 grams per cubic centimeter . These physicochemical properties influence bioavailability and tissue distribution patterns.
Research on 2,2-bis(4-methoxyphenyl)-3-methyloxirane has revealed diverse biological activities including antioxidant, anti-inflammatory, and potential anticancer properties . The compound effectively inhibits DPPH free radicals and lipid peroxidation, demonstrating significant antioxidant capacity . In studies examining carrageenan-induced edema in animal models, the compound significantly reduced inflammation markers such as myeloperoxidase and nitric oxide levels .
Molecular modeling studies of oxirane-2-carboxylate derivatives have provided insights into their cytotoxic activities and enzyme interactions. Five 3-aryloxirane-2-carboxylate derivatives demonstrated antiproliferative activities against lung and colon cancer cell lines with IC50 values under 100 micromolar [7]. Molecular docking studies revealed that these compounds could bind to cyclin-dependent kinase 1, a crucial enzyme in cancer cell proliferation [7].
| Derivative | Primary Activity | Key Properties | Reference |
|---|---|---|---|
| 2-Methyl-3-phenyloxirane-2-carboxylic acid | Anti-inflammatory, analgesic | Water solubility: 1762 mg/L | |
| 2,2-bis(4-methoxyphenyl)-3-methyloxirane | Antioxidant, anti-inflammatory | DPPH radical inhibition | |
| 3-aryloxirane-2-carboxylate | Antiproliferative | IC50 <100 μM | [7] |
| Oxirane-2-carboxylic acid | Enzyme inhibition | CPT I targeting |
The enzymatic transformation pathways of 2-methyloxirane-2-carboxylic acid involve complex interactions with multiple enzyme systems, primarily affecting fatty acid metabolism and cellular energy production. The compound's oxirane ring structure makes it susceptible to enzymatic ring-opening reactions, while the carboxylic acid moiety enables participation in various metabolic processes .
Epoxide hydrolases play a crucial role in the biotransformation of oxirane compounds, catalyzing the hydrolysis of epoxides to form vicinal diols through nucleophilic attack mechanisms [11] [12]. The human soluble epoxide hydrolase employs a covalent mechanism involving the formation of an alkylenzyme intermediate, with specific active site residues facilitating the catalytic process [11]. Studies have identified critical amino acid residues including histidine, aspartate, and tyrosine residues that participate in the catalytic mechanism [11].
The substrate specificity of epoxide-transforming enzymes varies significantly among different enzyme families. The Rhodococcus erythrobacter limonene epoxide hydrolase employs a general acid/general base-mediated mechanism for epoxide transformation, while the Agrobacterium radiobacter haloalcohol dehalogenase can convert epoxides using various nucleophiles including azide, cyanide, and nitrite [12].
The β-oxidation pathway represents a fundamental metabolic process responsible for fatty acid degradation and energy production in both mitochondria and peroxisomes [13] [14]. 2-methyloxirane-2-carboxylic acid influences this pathway through its interactions with key regulatory enzymes and metabolic intermediates.
β-oxidation occurs primarily in mitochondrial matrix through a series of enzymatic reactions involving at least 25 enzymes and specific transport proteins [13]. Deficiencies in 18 of these enzymes have been demonstrated to cause disease in humans, with disorders of β-oxidation believed to cause approximately 1-3% of unexplained sudden infant deaths [13]. The pathway is responsible for degradation of straight-chain fatty acids through repeated cycles of oxidation, hydration, oxidation, and thiolysis reactions [15].
The carnitine shuttle system plays a critical role in transporting long-chain fatty acids into mitochondria for β-oxidation [15]. Carnitine palmitoyltransferase 1 catalyzes the transfer of acyl groups from coenzyme A to carnitine on the cytosolic side of the inner mitochondrial membrane, while carnitine palmitoyltransferase 2 reverses this reaction within the mitochondrial matrix [15]. The rate-limiting step in this process is controlled by carnitine palmitoyltransferase 1, which is subject to allosteric inhibition by malonyl-coenzyme A [15].
Peroxisomal β-oxidation serves as a complementary pathway for fatty acid degradation, particularly for very long-chain fatty acids that cannot be efficiently processed by mitochondrial systems [14] [16]. The rate-limiting step in peroxisomal β-oxidation depends on acyl-coenzyme A oxidase 1, which catalyzes desaturation of acyl-coenzyme A to 2-trans-enoyl-coenzyme A, generating hydrogen peroxide as a byproduct [16]. This process functions as a cellular sensing mechanism for fatty acid levels, with reactive oxygen species production coupling peroxisomal β-oxidation to lipolysis regulation [16].
Recent research has identified a peroxisomal β-oxidation-mediated feedback mechanism that regulates fatty acid release through modulation of lipolysis [16]. Changes in reactive oxygen species levels are sensed by PEX2, which modulates adipose triglyceride lipase levels through post-translational ubiquitination [16]. This mechanism has important implications for non-alcoholic fatty liver disease progression and represents a potential therapeutic target for metabolic disorders [16].
| Pathway Component | Function | Regulation | Clinical Significance |
|---|---|---|---|
| Mitochondrial β-oxidation | Fatty acid degradation | Malonyl-CoA inhibition | SIDS, metabolic disorders |
| Peroxisomal β-oxidation | VLCFA processing | ROS-mediated feedback | NAFLD, lipid homeostasis |
| Carnitine shuttle | FA transport | CPT1/CPT2 regulation | Energy metabolism |
Cytochrome P450 enzymes represent a superfamily of heme-containing monooxygenases that catalyze the oxidative metabolism of numerous endogenous and exogenous substrates, including oxirane compounds [17] [18] [19]. These enzymes play crucial roles in drug metabolism, xenobiotic detoxification, and the biotransformation of various chemical compounds through oxidative reactions [20] [19].
The general reaction catalyzed by cytochrome P450 enzymes involves the incorporation of one oxygen atom into the substrate while reducing the other oxygen atom to water, utilizing nicotinamide adenine dinucleotide phosphate as the electron donor [20]. This mixed-function oxidase reaction requires the participation of nicotinamide adenine dinucleotide phosphate-cytochrome P450 reductase, which contains flavin mononucleotide and flavin adenine dinucleotide cofactors for electron transfer [20].
Epoxidation represents a major pathway for cytochrome P450-mediated biotransformation of olefinic and aromatic compounds [18] [21]. The formation of epoxide metabolites can lead to reactive intermediates with significant toxicological implications [17] [18]. Research has demonstrated that the potential to form reactive metabolites is encoded primarily in the properties of the substrate molecule, with the enzyme positioning the molecule within the binding pocket to select the site of metabolism [17].
Studies on cytochrome P450-mediated epoxidation have revealed mechanistic insights into the formation of electrophilic intermediates [21]. The catalytic cycle involves the formation of a ferrous-oxygen complex that can display resonance structures, with subsequent electron transfer leading to the formation of oxenoid or hydroperoxo-iron species capable of epoxide formation [21]. Different cytochrome P450 isoforms exhibit varying capacities for epoxidation versus hydroxylation reactions, with mutations in critical active site residues affecting the balance between these competing pathways [21].
The biotransformation of halophenols by cytochrome P450 enzymes demonstrates the complexity of epoxidation reactions [22]. Computational studies have revealed that the epoxidation process consists of initial rate-determining oxygen addition followed by ring-closure steps [22]. The epoxidation reactivity follows the order of ortho/para oxygen addition greater than meta oxygen addition, with energy barriers varying based on the type and number of halogen substituents [22].
Cytochrome P450 enzymes can also catalyze the epoxidation of unusual substrates such as oxepins, leading to the formation of reactive 2,3-epoxyoxepin intermediates [23]. This metabolic pathway has potential relevance to the ring-opening metabolism of aromatic compounds like benzene, where the formation of muconaldehyde and other ring-opened products occurs through epoxide intermediates [23].
| CYP450 Process | Mechanism | Products | Significance |
|---|---|---|---|
| Olefin epoxidation | Oxygen insertion | Epoxides | Toxicity, carcinogenicity |
| Aromatic oxidation | Electrophilic attack | Phenols, epoxides | Drug metabolism |
| Halophenol transformation | O-addition/ring closure | Halogenated epoxides | Environmental biotransformation |
| Oxepin epoxidation | Ring oxidation | Epoxyoxepin intermediates | Benzene metabolism |